3-Bromo-5-(3-chlorophenyl)pyridine chemical properties
3-Bromo-5-(3-chlorophenyl)pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-(3-chlorophenyl)pyridine
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is particularly prominent due to its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability. 3-Bromo-5-(3-chlorophenyl)pyridine is a specialized building block that combines the features of a di-substituted pyridine core with two distinct halogen atoms, offering a versatile platform for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 3-Bromo-5-(3-chlorophenyl)pyridine. It is intended for researchers, medicinal chemists, and drug development professionals who leverage such intermediates to construct novel chemical entities. The presence of a bromine atom at the 3-position serves as a crucial handle for further functionalization, typically via cross-coupling reactions, while the 3-chlorophenyl moiety at the 5-position provides a means to explore structure-activity relationships (SAR) by modulating steric and electronic properties. Halogenated pyridines are foundational in constructing the complex carbon-carbon and carbon-heteroatom bonds essential for synthesizing diverse molecular scaffolds found in many pharmaceuticals[1].
Physicochemical and Spectroscopic Properties
The fundamental physicochemical properties of 3-Bromo-5-(3-chlorophenyl)pyridine are summarized below. While extensive experimental data such as melting and boiling points are not widely reported in public literature, the core molecular attributes have been established.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 675590-26-8 | [2][3][4][5] |
| Molecular Formula | C₁₁H₇BrClN | [2][3][4][6] |
| Molecular Weight | 268.54 g/mol | [2] |
| IUPAC Name | 3-Bromo-5-(3-chlorophenyl)pyridine | N/A |
| Synonyms | 3-(3-Chlorophenyl)-5-bromopyridine | [3] |
Spectroscopic Analysis (Predicted)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine and phenyl rings. The pyridine protons at positions 2, 4, and 6 should appear as doublets or triplets in the aromatic region (δ 8.0-9.0 ppm). The protons of the 3-chlorophenyl group will appear as a set of multiplets in the δ 7.0-8.0 ppm range, with coupling patterns dictated by their ortho, meta, and para relationships.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the asymmetric molecule. The carbon atoms directly bonded to the electronegative nitrogen, bromine, and chlorine atoms will be significantly shifted. For instance, the carbon bearing the bromine (C-3) and the carbons flanking the pyridine nitrogen (C-2, C-6) are expected at characteristic chemical shifts, which can be predicted using additive models based on simpler substituted pyridines and benzenes[7].
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Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~٧٥.٨%, ³⁷Cl/~٢٤.٢%). This will result in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities, providing unambiguous confirmation of the elemental composition.
Synthesis and Reactivity
Primary Synthetic Strategy: Suzuki Cross-Coupling
The most direct and widely adopted method for constructing the biaryl linkage in 3-Bromo-5-(3-chlorophenyl)pyridine is the palladium-catalyzed Suzuki cross-coupling reaction.[8] This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and high yields. The general strategy involves coupling a pyridine-containing boronic acid or ester with a halogenated phenyl ring, or vice versa. A common approach is the reaction between 3,5-dibromopyridine and (3-chlorophenyl)boronic acid.
Exemplary Protocol: Suzuki Cross-Coupling
This protocol is a representative, standardized procedure for the synthesis of the title compound.
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Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Solvent and Catalyst Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq). The choice of a phosphine-ligated palladium catalyst is standard for ensuring efficient oxidative addition and reductive elimination steps in the catalytic cycle.[8]
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Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
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Workup and Isolation: Cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-5-(3-chlorophenyl)pyridine.
Chemical Reactivity
The reactivity of 3-Bromo-5-(3-chlorophenyl)pyridine is dominated by the C-Br bond and the pyridine nitrogen.
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C-Br Bond: The bromine atom at the 3-position is the primary site for further synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig amination, and Stille couplings. This allows for the introduction of a wide range of substituents (aryl, alkyl, amino, etc.), making it a highly versatile intermediate for building molecular diversity.
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated to form pyridinium salts or alkylated to form quaternary ammonium salts.
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Aromatic Rings: Both the pyridine and chlorophenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction compared to benzene.
Applications in Drug Discovery and Medicinal Chemistry
3-Bromo-5-(3-chlorophenyl)pyridine is not an end-product therapeutic but rather a high-value intermediate for constructing active pharmaceutical ingredients (APIs).
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Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. The 3-bromo and 5-phenyl substituents provide vectors for elaborating the structure to target specific pockets within the ATP-binding site of kinases. For example, related structures like 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[9]
-
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring to improve physicochemical properties such as solubility and to introduce a hydrogen bond acceptor, which can enhance target engagement.
-
Modulation of Pharmacokinetics: The presence of halogens (Br and Cl) increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. They also provide sites that can block metabolic degradation, potentially increasing the half-life of a drug candidate. The versatility of pyrimidine-based structures has been demonstrated in their widespread use in anticancer, anti-infective, and anti-inflammatory agents[10].
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-(3-chlorophenyl)pyridine is not widely available. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous halogenated aromatic compounds. The safety information for structural analogues like 3-bromopyridine and 3-bromo-5-chloropyridine should be used as a guide.[11]
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale & Cited Hazards |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | Halogenated pyridines can cause skin and serious eye irritation[12][13]. Handle with gloves that are inspected prior to use[14][15]. |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | May cause respiratory irritation[12][15]. Avoid breathing dust, vapors, or mists[11][14]. |
| Toxicity | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. | Structurally similar compounds are classified with acute oral toxicity. The toxicological properties have not been fully investigated[11][15]. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. | To prevent degradation and reaction with incompatible materials[11]. |
| Spill & Disposal | Absorb spills with an inert material and place in a suitable, closed container for disposal. Avoid dust formation. | Prevent environmental contamination and exposure. Follow local regulations for chemical waste disposal. |
Conclusion
3-Bromo-5-(3-chlorophenyl)pyridine represents a strategically important building block for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its value is derived from the combination of a biologically relevant pyridine core and two distinct halogenated handles. The C-Br bond at the 3-position provides a reliable and versatile site for introducing molecular complexity via established cross-coupling chemistry, while the 5-(3-chlorophenyl) group serves as a critical element for SAR studies. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent intermediate in the development of novel, high-value molecules.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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PubChemLite. (n.d.). 3-bromo-5-phenylpyridine (C11H8BrN). Retrieved from [Link]
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Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
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